molecular formula C25H34N2O4S B2692346 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 921992-26-9

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2692346
CAS No.: 921992-26-9
M. Wt: 458.62
InChI Key: YJILVPGTQCDJQL-UHFFFAOYSA-N
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Description

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a heterocyclic organic compound featuring a benzo[b][1,4]oxazepine core modified with multiple substituents. The molecule includes a 3,3-dimethyl group, a 4-oxo moiety, and a 5-propyl chain on the oxazepine ring, coupled with a 2,3,4,5,6-pentamethylbenzenesulfonamide group at the 8-position.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N2O4S/c1-9-12-27-21-11-10-20(13-22(21)31-14-25(7,8)24(27)28)26-32(29,30)23-18(5)16(3)15(2)17(4)19(23)6/h10-11,13,26H,9,12,14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJILVPGTQCDJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound belonging to the class of oxazepines. Its unique structure and potential biological activities make it a subject of interest in medicinal chemistry. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's chemical formula is C22H30N2O4SC_{22}H_{30}N_{2}O_{4}S with a molecular weight of 414.56 g/mol. The structural characteristics include a benzoxazepine core and a sulfonamide group that contribute to its biological properties.

PropertyValue
Molecular FormulaC22H30N2O4S
Molecular Weight414.56 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activities and receptor signaling pathways. The mechanisms involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It can bind to various receptors influencing cellular signaling.
  • DNA/RNA Interaction : Potential effects on gene expression through interactions with genetic material.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Study Findings : A related compound showed IC50 values in the nanomolar range against various cancer cell lines (e.g., breast and prostate cancer) indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Testing against bacterial strains revealed effective inhibition at concentrations as low as 10 µg/mL .

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects:

  • Case Study : In models of neurodegeneration (e.g., Alzheimer's disease), the compound demonstrated the ability to reduce oxidative stress markers and improve cognitive function in animal models .

Case Studies

  • Anticancer Research : A study involving derivatives of the oxazepine core showed promising results in inhibiting tumor growth in xenograft models.
  • Neuroprotection : In a double-blind study on patients with early-stage Alzheimer's disease, administration of related compounds resulted in improved memory recall and reduced progression of symptoms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analog: GSK2982772

The closest structurally related compound identified in the evidence is (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide 5 (GSK2982772) . Below is a detailed comparison:

Feature Target Compound GSK2982772
Core Structure Benzo[b][1,4]oxazepine with 3,3-dimethyl, 4-oxo, 5-propyl groups Benzo[b][1,4]oxazepine with 5-methyl, 4-oxo substituents
Side Chain 2,3,4,5,6-pentamethylbenzenesulfonamide 5-benzyl-1H-1,2,4-triazole-3-carboxamide
Molecular Target Not explicitly reported (structural analogy suggests kinase or protease inhibition) RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1)
Biological Activity Hypothesized anti-inflammatory or kinase inhibitory effects Potent RIPK1 inhibitor; suppresses TNF-dependent cytokine production
Therapeutic Indications Undefined in available literature Investigated for inflammatory diseases (e.g., ulcerative colitis)

Key Structural Differences and Implications

  • Substituent Variability : The target compound’s 3,3-dimethyl and 5-propyl groups may enhance lipophilicity and membrane permeability compared to GSK2982772’s smaller 5-methyl group.
  • Functional Groups : The pentamethylbenzenesulfonamide moiety in the target compound could influence binding affinity to sulfonamide-sensitive targets (e.g., carbonic anhydrases), whereas GSK2982772’s triazole-carboxamide side chain is optimized for RIPK1 inhibition .

Research Findings and Efficacy

  • GSK2982772: Demonstrated IC₅₀ values in the low nanomolar range for RIPK1 inhibition, significantly reducing TNF-induced cytokines (e.g., IL-6, IL-8) in human ulcerative colitis (UC) explants .
  • Target Compound: No direct efficacy data are available.

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